1,1'-Thiocarbonyldiimidazole

Catalog No.
S604645
CAS No.
6160-65-2
M.F
C7H6N4S
M. Wt
178.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Thiocarbonyldiimidazole

CAS Number

6160-65-2

Product Name

1,1'-Thiocarbonyldiimidazole

IUPAC Name

di(imidazol-1-yl)methanethione

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

InChI

InChI=1S/C7H6N4S/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H

InChI Key

RAFNCPHFRHZCPS-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)C(=S)N2C=CN=C2

Synonyms

di-1H-Imidazol-1-ylmethanethione; 1,1’-Carbonothioylbis-1H-imidazole; , 1,1’-(Thiocarbonyl)diimidazole; 1,1’-(Thiocarbonyl)bis[imidazole]; 1,1’-(Thiocarbonyl)diimidazole; 1-(1H-Imidazol-1-ylcarbothioyl)-1H-imidazole; Diimidazol-1-ylmethanthione; N,N’

Canonical SMILES

C1=CN(C=N1)C(=S)N2C=CN=C2

1,1'-Thiocarbonyldiimidazole (TCDI) is a heterocyclic compound containing a central thiocarbonyl group (C=S) flanked by two imidazole rings. It is the sulfur analog of the well-known peptide coupling reagent carbonyldiimidazole (CDI) []. TCDI plays a significant role in organic synthesis due to its reactivity and ability to participate in various transformations.


Molecular Structure Analysis

The key feature of TCDI's structure is the presence of the electron-withdrawing C=S group, which makes the adjacent carbon atoms (C=N) electrophilic. This electrophilicity allows TCDI to react with nucleophiles for further bond formation []. The imidazole rings contribute to the stability of the molecule by delocalizing the positive charge and enhancing its reactivity.


Chemical Reactions Analysis

TCDI is a valuable reagent involved in several important chemical reactions:

  • Deoxygenation of Vicinal Diols: One of the primary applications of TCDI involves the conversion of vicinal diols (alcohols with hydroxyl groups on adjacent carbons) into alkenes (double bonds between carbons) through a Corey-Winter alkene synthesis. TCDI reacts with the diol to form a cyclic thionocarbonate intermediate, which subsequently undergoes fragmentation to yield the alkene [].
RCH(OH)CH(OH)R + TCDI → RCH=CHR + COS + 2 RNH (Eq. 1) []
  • Enantioselective Synthesis

    TCDI has been employed in the enantioselective total synthesis of complex natural products like (+)-hapalindole Q, 12-epi-fischerindole U, and welwitindolinone A [, ]. These syntheses often involve the formation of specific chiral centers using TCDI as a key intermediate.

  • Preparation of Chain Transfer Agents

    TCDI finds application in the synthesis of trithiocarbonates, xanthates, and dithiocarbamates. These compounds serve as chain transfer agents in reversible addition-fragmentation chain transfer (RAFT) polymerization, a technique for controlling polymer architecture and properties [].


Physical And Chemical Properties Analysis

  • Melting Point: 98-102 °C []
  • Storage: Refrigerator []
  • Solubility: Soluble in polar organic solvents like DMF, DMSO, and dichloromethane []
  • Stability: Hygroscopic (absorbs moisture) []

During the deoxygenation process, TCDI reacts with the diol to form a cyclic thionocarbonate intermediate. This intermediate readily loses carbon dioxide (CO2), ultimately leading to the formation of the desired alkene.

Enantioselective Total Synthesis

TCDI demonstrates further utility in the field of enantioselective total synthesis, which aims to synthesize complex organic molecules with a specific spatial arrangement of atoms (chirality).

Research has shown the effectiveness of TCDI as a reagent in the enantioselective total synthesis of various natural products, including:

  • (+)-Hapalindole Q: A marine alkaloid exhibiting promising anticancer properties
  • 12-epi-Fischerindole U: A marine alkaloid with potential anti-inflammatory and antitumor activities
  • Welwitindolinone A: A plant alkaloid with insecticidal properties

These applications highlight the valuable role of TCDI in constructing complex chiral molecules with potential therapeutic and agricultural significance.

RAFT/MADIX Polymerization

Beyond its applications in organic synthesis, TCDI also serves as a precursor for chain transfer agents (CTAs) employed in Reversible Addition-Fragmentation Chain Transfer (RAFT) and Macromolecular Design via Interchange of Xanthates (MADIX) polymerization techniques.

These techniques enable the controlled synthesis of well-defined polymers with desired properties such as molecular weight and chain architecture. TCDI facilitates the preparation of specific CTAs, including trithiocarbonates, xanthates, and dithiocarbamates, which play a vital role in mediating the controlled polymerization process.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (70%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6160-65-2

Wikipedia

Thiocarbonyldiimidazole

Dates

Modify: 2023-08-15

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